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Introduction

Methyl propionate (CH3zCH2COOCHS3) is a volatile ester recognized for its characteristic fruity
and ethereal aroma.[1] It is a key component in the formulation of a wide array of flavors and
fragrances, lending its signature notes to products ranging from confectioneries and beverages
to fine perfumes and personal care items.[2][3] Its organoleptic profile is often described as
fruity, reminiscent of rum, with nuances of apple and strawberry.[4][5] This document provides
detailed application notes and experimental protocols for the effective utilization of methyl
propionate in flavor and fragrance development.

Organoleptic Profile and Applications

Methyl propionate’'s primary function in flavor and fragrance formulations is to impart a fresh,
fruity, and sweet character.[2] It is particularly effective in creating realistic fruit notes, such as
apple and strawberry, and can introduce rum-like alcoholic undertones.[5][6]

In Flavor Formulations:
o Beverages: Adds a fruity lift to soft drinks, fruit juices, and alcoholic beverages.[7]
» Confectionery: Enhances the fruity character of hard candies, chewing gums, and jellies.

o Baked Goods: Contributes to the overall fruity aroma profile in cakes, cookies, and pastries.
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» Dairy Products: Used in yogurts, ice creams, and flavored milk to create fruity notes.
In Fragrance Formulations:

o Fine Fragrances: Employed as a top note to provide an initial fresh and fruity burst.[5] It
blends well with other fruity esters to create gourmand effects.[5]

e Personal Care Products: Incorporated into shampoos, soaps, lotions, and body sprays for its
pleasant fruity scent.[2]

o Air Fresheners: Used to create uplifting and fruity ambient fragrances.

Quantitative Data

A summary of the key physical, chemical, and sensory properties of methyl propionate is
presented below for easy reference and comparison.
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Property Value Reference(s)
Chemical Identity

IUPAC Name Methyl propanoate [8]

CAS Number 554-12-1 [8]
Molecular Formula CaHsO2 [1]8]
Molecular Weight 88.11 g/mol [8]
Physical Properties

Appearance Colorless liquid [1]19]
oot AR
Boiling Point 79-80 °C [1][11]
Melting Point -88 °C [1][11]
Flash Point -2 °C (closed cup) [11]
Density 0.915 g/mL at 25 °C 9]
Solubility in Water 72 g/lL at 20 °C [1]
Sensory Data

Odor Threshold in Water 100 ppb [12]
Flavor Threshold in Water 50 ppb [12]
Usage Levels

Fragrance Concentrate Up to 2.0% [41[8]

Experimental Protocols
Sensory Evaluation of Methyl Propionate in a Beverage

Matrix
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This protocol outlines a method for the sensory evaluation of methyl propionate in a model
beverage system using a trained sensory panel.

Objective: To characterize the sensory profile and determine the optimal concentration of
methyl propionate in a lemon-lime flavored carbonated beverage.

Materials:

Methyl propionate (food grade)

o Base beverage: A simple solution of citric acid (0.2%), sodium citrate (0.05%), and sucrose
(10%) in carbonated water.

e Lemon-lime flavor base (without methyl propionate)

o Glass tasting vessels, coded with random three-digit numbers
e Odor-free room with controlled lighting and temperature

e Water and unsalted crackers for palate cleansing

Procedure:

o Panelist Training: A panel of 8-12 trained individuals is familiarized with the aroma and taste
of methyl propionate in the base beverage at various concentrations. Reference standards
for fruity, sweet, and chemical/solvent-like off-notes are provided.

e Sample Preparation:

o

Prepare a stock solution of methyl propionate (1% in propylene glycol).

Add the lemon-lime flavor base to the base beverage at a fixed concentration (e.g., 0.1%).

[e]

o

Prepare a series of beverage samples with varying concentrations of methyl propionate
(e.g., 0 ppm, 5 ppm, 10 ppm, 20 ppm, 40 ppm) by adding the stock solution.

o

Chill the samples to a consistent serving temperature (e.g., 4 °C).
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o Evaluation:
o Present the coded samples to the panelists in a randomized order.

o Panelists evaluate the aroma and flavor of each sample and rate the intensity of
predefined attributes (e.qg., fruity, apple, strawberry, rum-like, sweet, chemical/solvent) on a
9-point scale (1 = not perceptible, 9 = extremely intense).

o A'just-about-right" (JAR) scale can be used for key attributes like "fruity intensity" to
determine the optimal level.

o Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to
determine significant differences between samples and identify the preferred concentration
of methyl propionate.

Stability Testing of Methyl Propionate in an Acidic
Beverage

This protocol describes an accelerated stability test to evaluate the chemical stability of methyl
propionate in an acidic beverage under elevated temperature conditions.

Objective: To assess the degradation of methyl propionate over time in a simulated acidic
beverage environment.

Materials:

Beverage samples containing a known concentration of methyl propionate (e.g., 20 ppm) in
the acidic beverage base from the sensory protocol.

Control samples without methyl propionate.

Sealed, airtight glass vials.

Incubator or oven set to the desired temperatures (e.g., 35 °C and 45 °C).

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:
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Sample Storage:

o Fill the glass vials with the beverage samples, leaving minimal headspace.

o Store the vials in the dark at the selected temperatures.

Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 0, 1, 2, 4,
8, and 12 weeks).

Quantification:

o Analyze the concentration of methyl propionate in each sample using a validated GC-MS
method (see Protocol 4.3).

Data Analysis:
o Plot the concentration of methyl propionate as a function of time for each temperature.
o Determine the degradation kinetics (e.qg., first-order) and calculate the rate constants.

o Use the Arrhenius equation to predict the shelf life of the flavored beverage at ambient
storage conditions.[13]

Quantification of Methyl Propionate by Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of methyl propionate in a liquid
matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Objective: To accurately quantify the concentration of methyl propionate in a beverage
sample.

Materials:
o GC-MS system with a headspace autosampler.

o SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
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e 20 mL headspace vials with septa.

e Sodium chloride (NaCl).

« Internal standard (e.qg., ethyl propionate-d5).

Procedure:

e Sample Preparation:
o Place 5 mL of the beverage sample into a 20 mL headspace vial.
o Add a known amount of the internal standard.

o Add 1 g of NaCl to increase the ionic strength of the sample and enhance the release of
volatile compounds.

o Seal the vial immediately.
e HS-SPME Extraction:

o Equilibrate the sample at a specific temperature (e.g., 40 °C) for a set time (e.g., 15
minutes) with agitation.

o Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes)
to adsorb the volatile compounds.

e GC-MS Analysis:

[¢]

Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature
(e.g., 250 °C) in splitless mode.

[¢]

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

[¢]

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

[e]
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o Mass Spectrometer: Operate in electron ionization (El) mode. Acquire data in selected ion
monitoring (SIM) mode for quantification, using characteristic ions for methyl propionate
(e.g., m/z 57, 59, 88) and the internal standard.

» Calibration: Prepare a calibration curve using standard solutions of methyl propionate in
the same base matrix as the samples.

Visualization of Key Processes
Olfactory Signal Transduction Pathway for Esters

The perception of fruity esters like methyl propionate is initiated by their interaction with
olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events leading to
the generation of a neural signal.
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Caption: Olfactory signal transduction pathway for esters.

Experimental Workflow for Sensory Evaluation
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A structured workflow is crucial for obtaining reliable and reproducible sensory data. The

following diagram illustrates the key steps in a sensory evaluation experiment.

Caption: Workflow for sensory evaluation of flavor compounds.
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Logical Relationship in Flavor and Fragrance

Formulation
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The development of a successful flavor or fragrance involves a logical progression from
understanding the properties of individual ingredients to the evaluation of the final product.
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Caption: Logical steps in flavor and fragrance formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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